3'-Thiomorpholinomethyl-2-trifluoromethylbenzophenone
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Overview
Description
3’-Thiomorpholinomethyl-2-trifluoromethylbenzophenone is a chemical compound with the molecular formula C19H18F3NOS and a molecular weight of 365.42 g/mol . It is characterized by the presence of a thiomorpholine ring, a trifluoromethyl group, and a benzophenone core. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Thiomorpholinomethyl-2-trifluoromethylbenzophenone typically involves the reaction of 3-bromomethyl-2-trifluoromethylbenzophenone with thiomorpholine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is usually purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3’-Thiomorpholinomethyl-2-trifluoromethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Thiomorpholinomethyl-2-trifluoromethylbenzophenone is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-Thiomorpholinomethyl-2-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The thiomorpholine ring can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The benzophenone core can interact with aromatic residues in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 3’-Morpholinomethyl-2-trifluoromethylbenzophenone
- 3’-Piperidinomethyl-2-trifluoromethylbenzophenone
- 3’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone
Uniqueness
3’-Thiomorpholinomethyl-2-trifluoromethylbenzophenone is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
[3-(thiomorpholin-4-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NOS/c20-19(21,22)17-7-2-1-6-16(17)18(24)15-5-3-4-14(12-15)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZXXGNGZLMGKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643381 |
Source
|
Record name | {3-[(Thiomorpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-43-4 |
Source
|
Record name | Methanone, [3-(4-thiomorpholinylmethyl)phenyl][2-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898763-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(Thiomorpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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